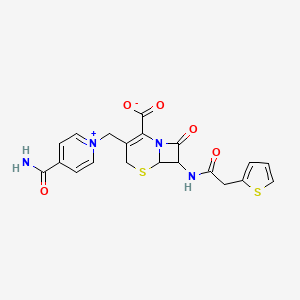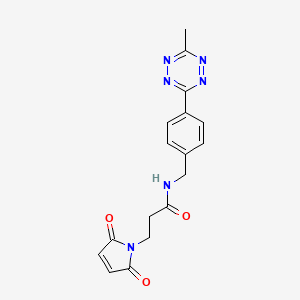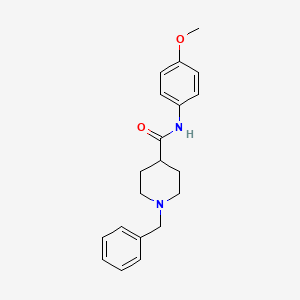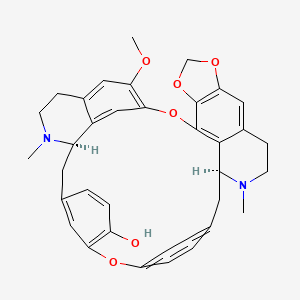![molecular formula C30H31FN6O4 B11930024 1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)
1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK864 is a potent and selective inhibitor of isocitrate dehydrogenase 1 (IDH1) mutants. It is particularly effective against the R132C, R132H, and R132G mutations, with half-maximal inhibitory concentration (IC50) values of 8.8, 15.2, and 16.6 nanomolar, respectively . This compound is used primarily in scientific research to study its effects on various biological pathways and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK864 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and not fully disclosed in public literature.
Industrial Production Methods
Industrial production of GSK864 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This includes the use of high-performance liquid chromatography (HPLC) for purification and various analytical techniques to confirm the structure and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
GSK864 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: GSK864 can be oxidized under specific conditions, although this is not a primary reaction pathway for its use.
Reduction: Reduction reactions are less common for GSK864 due to its stable structure.
Substitution: GSK864 can undergo substitution reactions, particularly involving its aromatic rings and amide groups
Common Reagents and Conditions
Common reagents used in the reactions involving GSK864 include:
Oxidizing agents: For potential oxidation reactions.
Reducing agents: Although less common, these can be used under specific conditions.
Substituting agents: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products
The major products formed from reactions involving GSK864 depend on the specific reaction conditions and reagents used. Typically, these products retain the core structure of GSK864, with modifications to specific functional groups .
Wissenschaftliche Forschungsanwendungen
GSK864 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Cancer Research: GSK864 is used to study its effects on cancer cells, particularly those with IDH1 mutations. .
Metabolic Studies: Researchers use GSK864 to investigate metabolic pathways involving IDH1 and its mutants. .
Drug Development: GSK864 serves as a lead compound for developing new drugs targeting IDH1 mutations. .
Wirkmechanismus
GSK864 exerts its effects by binding to an allosteric site on the IDH1 enzyme, locking it in a catalytically inactive conformation. This prevents the enzyme from converting isocitrate to alpha-ketoglutarate, thereby reducing the production of 2-hydroxyglutarate (2-HG). The inhibition of 2-HG production is crucial in preventing the oncogenic effects associated with IDH1 mutations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GSK321: A structurally related compound with similar inhibitory effects on IDH1 mutants but with different pharmacokinetic properties
GSK990: Another related compound that is inactive as an IDH1 inhibitor, used as a control in studies involving GSK864
Uniqueness of GSK864
GSK864 stands out due to its high potency and selectivity for IDH1 mutants. Its ability to significantly reduce 2-hydroxyglutarate production both in vitro and in vivo makes it a valuable tool in cancer research and drug development .
Eigenschaften
Molekularformel |
C30H31FN6O4 |
|---|---|
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide |
InChI |
InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38) |
InChI-Schlüssel |
DUCNNEYLFOQFSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B11929961.png)

![(1R,2R,5R,7R,10S,11S,14S,16R,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B11929974.png)

![Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate](/img/structure/B11929993.png)

![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)

![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)


